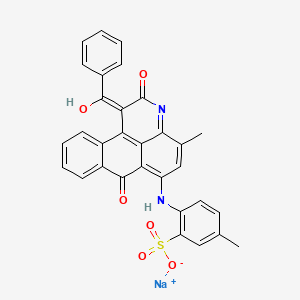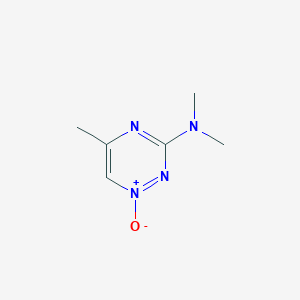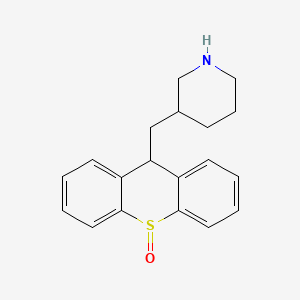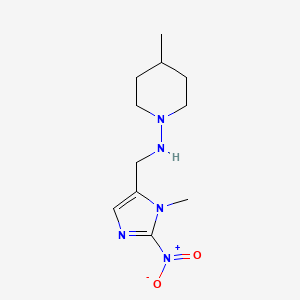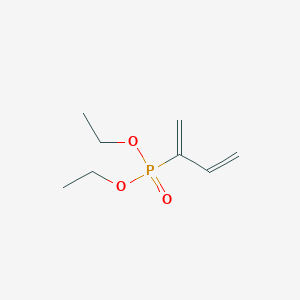
Diethyl buta-1,3-dien-2-ylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl buta-1,3-dien-2-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a butadiene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl buta-1,3-dien-2-ylphosphonate typically involves the Wittig reaction, where a phosphonium salt reacts with an aldehyde. For instance, the reaction of a phosphonium salt with paraformaldehyde can yield buta-1,3-dien-2-ylphosphonate . Another method involves the Michaelis–Arbuzov reaction, where a phosphonate reacts with an alkyl halide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig or Michaelis–Arbuzov reactions, optimized for yield and purity. These processes typically require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl buta-1,3-dien-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
Diethyl buta-1,3-dien-2-ylphosphonate has a wide range of applications in scientific research:
Biology: The compound’s derivatives have potential biological activity and can be used in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with unique mechanisms of action.
Industry: It is used in the production of materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which diethyl buta-1,3-dien-2-ylphosphonate exerts its effects involves its reactivity with various molecular targets. The phosphonate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonates, such as dimethyl 3-chloroprop-1-en-2-ylphosphonate and diethyl cyanophosphonate . These compounds share the phosphonate functional group but differ in their specific structures and reactivity.
Uniqueness
Diethyl buta-1,3-dien-2-ylphosphonate is unique due to its butadiene moiety, which imparts distinct reactivity and potential applications. Its ability to participate in both Wittig and Michaelis–Arbuzov reactions makes it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
67221-13-0 |
|---|---|
Molekularformel |
C8H15O3P |
Molekulargewicht |
190.18 g/mol |
IUPAC-Name |
2-diethoxyphosphorylbuta-1,3-diene |
InChI |
InChI=1S/C8H15O3P/c1-5-8(4)12(9,10-6-2)11-7-3/h5H,1,4,6-7H2,2-3H3 |
InChI-Schlüssel |
WRSNWFDAHAPVBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=C)C=C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


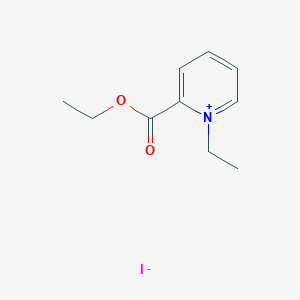
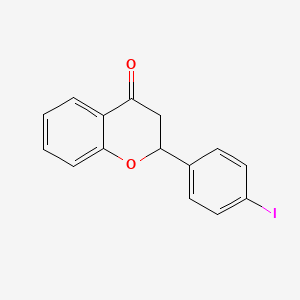
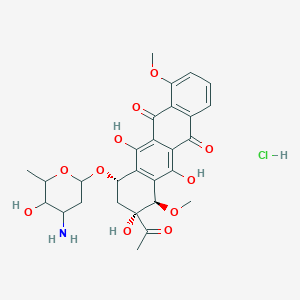

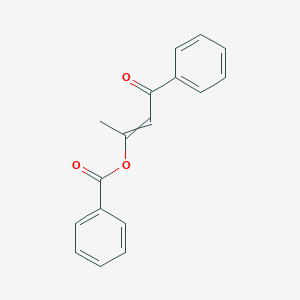
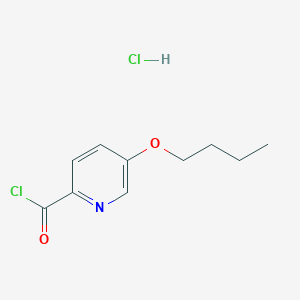
![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)
![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)

![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)
